3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile
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Overview
Description
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two 2-chloro-1,1,2-trifluoroethoxy groups attached to a benzonitrile core, making it a subject of interest for synthetic chemists and researchers in related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Catalyst: Tetrabutylammonium bromide or similar phase-transfer catalysts
Solvent: Dimethylformamide or dimethyl sulfoxide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature and pressure control
Continuous flow systems: To ensure consistent product quality
Purification steps: Including crystallization and recrystallization to achieve high purity
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: Due to the presence of electron-withdrawing groups
Oxidation and reduction: Under specific conditions
Hydrolysis: In the presence of strong acids or bases
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide in methanol
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in ether
Major Products Formed
Nucleophilic substitution: Formation of substituted benzonitriles
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Scientific Research Applications
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to:
Inhibit enzyme activity: By binding to active sites
Disrupt cellular processes: By interacting with cellular membranes and proteins
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzonitrile
- 3,4-Difluorobenzonitrile
- 3,4-Dimethoxybenzonitrile
Uniqueness
3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile is unique due to its combination of chloro and trifluoroethoxy groups, which impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4-bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F6NO2/c12-8(14)10(16,17)21-6-2-1-5(4-20)3-7(6)22-11(18,19)9(13)15/h1-3,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMPPAXYVPUOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(C(F)Cl)(F)F)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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